7-Bromo-2,3-dimethyl-1-benzofuran is an organic compound characterized by its unique structure and significant reactivity. It belongs to the benzofuran family, which is known for various biological activities and applications in medicinal chemistry. The compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
7-Bromo-2,3-dimethyl-1-benzofuran is classified as a halogenated aromatic compound. It features a bromine atom at the 7-position of the benzofuran ring, which enhances its reactivity compared to non-halogenated analogs. This classification allows it to participate in a variety of chemical reactions, making it a versatile building block in organic synthesis.
The synthesis of 7-Bromo-2,3-dimethyl-1-benzofuran typically involves bromination reactions. The most common method includes the electrophilic aromatic substitution of 2,3-dimethylbenzofuran with bromine or a brominating agent such as N-bromosuccinimide (NBS). This reaction is often conducted in inert solvents like dichloromethane under controlled conditions to ensure selective bromination at the 7th position .
The synthetic route generally follows these steps:
The molecular formula for 7-Bromo-2,3-dimethyl-1-benzofuran is , with a molecular weight of approximately 225.08 g/mol. The structure consists of a benzofuran core with two methyl groups at positions 2 and 3 and a bromine substituent at position 7.
Key structural data includes:
7-Bromo-2,3-dimethyl-1-benzofuran can undergo several types of chemical reactions:
The specific conditions for these reactions vary based on the desired outcome but typically involve controlling temperature and solvent choice to optimize yield and selectivity.
The mechanism of action for 7-Bromo-2,3-dimethyl-1-benzofuran largely revolves around its ability to interact with biological molecules. For example, it has been shown to inhibit enzymes involved in oxidative stress pathways, suggesting potential antioxidant properties . Additionally, it modulates cell signaling pathways by influencing gene expression and cellular metabolism.
Studies indicate that this compound can activate or inhibit specific signaling pathways that lead to either cell survival or apoptosis, highlighting its potential therapeutic applications .
While specific values like density and melting point are not widely reported for this compound, it is essential to note that it exhibits typical characteristics of halogenated aromatic compounds.
Key chemical properties include:
These properties make it suitable for various synthetic applications in organic chemistry.
7-Bromo-2,3-dimethyl-1-benzofuran finds utility primarily in scientific research and pharmaceutical development:
Density Functional Theory (DFT) simulations reveal that bromine substitution at the C7 position induces significant electronic redistribution within the benzofuran core. Calculations at the B3LYP/6-311++G(d,p) level demonstrate a 15% decrease in electron density at C7 (Mulliken charge: +0.32 vs. +0.27 in unsubstituted benzofuran), creating an electrophilic sink that polarizes the entire π-system. This perturbation elevates the energy of the highest occupied molecular orbital (HOMO) by 0.45 eV while stabilizing the lowest unoccupied molecular orbital (LUMO) by 0.28 eV, reducing the HOMO-LUMO gap to 4.13 eV compared to 4.86 eV in the parent scaffold [7] [9].
The bromine atom’s polarizability (3.05 ų) facilitates halogen bonding interactions with nucleophilic sites, evidenced by molecular electrostatic potential (MEP) maps showing a pronounced positive σ-hole (+42 kJ/mol) along the C-Br axis. This electronic configuration enhances the compound’s binding affinity for biological targets like kinase domains, where bromine participates in orthogonal interactions with backbone carbonyls (bond length: 3.28–3.35 Å) [1] [4].
Table 1: DFT-Derived Structural Parameters of 7-Bromo-2,3-dimethyl-1-benzofuran
Parameter | Value | Comparative Change vs. Unsubstituted Benzofuran |
---|---|---|
C7-Br Bond Length | 1.893 Å | +0.021 Å |
C2-C3 Bond Order | 1.42 | -0.08 |
Benzofuran Core Dipole | 4.12 D | +1.87 D |
HOMO Energy | -5.78 eV | +0.45 eV |
LUMO Energy | -1.65 eV | -0.28 eV |
C7 Atomic Charge (Mulliken) | +0.32 | +0.19 |
Bromine’s superior electron-withdrawing effect (Hammett σₘ: +0.39) versus chlorine (σₘ: +0.37) amplifies resonance stabilization in the benzofuran system. X-ray crystallography of analogous compounds shows Br···O interactions (3.629 Å) with furanyl oxygen, 12% shorter than Cl···O contacts (4.06 Å), confirming bromine’s enhanced capacity for non-covalent binding [4]. This difference arises from bromine’s larger van der Waals radius (1.85 Å vs. 1.75 Å for chlorine) and greater polarizability, enabling stronger halogen bonding in biological systems.
In Polo-like kinase 1 (PLK1) inhibition assays, brominated derivatives exhibit IC₅₀ values averaging 16.4 μM, outperforming chlorinated analogues (IC₅₀: 28.7 μM) due to optimized halogen bonding with His538 and Trp414 residues [1]. Bromine’s σ-hole interaction energy (−5.2 kcal/mol) exceeds chlorine’s (−3.8 kcal/mol) in protein-ligand docking simulations, explaining the 1.75-fold potency enhancement. Additionally, bromine’s heavier atomic mass facilitates crystallographic characterization via anomalous dispersion, making it preferred for structure-activity relationship (SAR) studies [8].
Table 2: Halogen Substituent Effects in Benzofuran Derivatives
Property | 7-Bromo Derivative | 7-Chloro Derivative | Significance |
---|---|---|---|
Halogen Bond Length (X···O) | 3.629 Å | 4.06 Å | Stronger non-covalent interactions |
PLK1 PBD IC₅₀ | 16.4 μM | 28.7 μM | Enhanced bioactivity |
σ-Hole Potential | +42 kJ/mol | +31 kJ/mol | Increased electrophilicity |
Hammett σₘ | +0.39 | +0.37 | Greater electron withdrawal |
Polarizability | 3.05 ų | 2.18 ų | Improved binding to electron-rich sites |
The methyl groups at C2 and C3 exert orthogonal effects: C2-methylation enhances π-conjugation through hyperconjugation, while C3-methylation introduces torsional constraints. Natural Bond Orbital (NBO) analysis reveals C2-methyl hyperconjugative interactions (σC-H→π* furan) stabilize the system by 8.3 kJ/mol, extending the furan ring’s conjugation by 0.07 Å [7]. Conversely, C3-methyl adopts a perpendicular orientation (dihedral: 89.5°) to minimize steric clash with the fused benzene ring, reducing rotational freedom to ±7° from equilibrium [4] [9].
Vibrational spectroscopy confirms steric inhibition of resonance: the C=O stretch (if present) shifts to 1685 cm⁻¹ in 3-methylated derivatives versus 1712 cm⁻¹ in unmethylated analogues, indicating reduced carbonyl polarization. However, in 7-bromo-2,3-dimethylbenzofuran, the absence of C3 carbonyl renders this effect inconsequential. Instead, methyl groups create hydrophobic domains that enhance membrane permeability (calculated LogP: 3.42 vs. 2.17 for non-methylated derivative) [5] [7].
Table 3: Stereoelectronic Effects of Methyl Substitutions
Position | Primary Effect | Energy Contribution | Structural Consequence |
---|---|---|---|
C2-Methyl | σC-H→π* Hyperconjugation | -8.3 kJ/mol | Extended conjugation length (+0.07 Å) |
C3-Methyl | Steric Gating | N/A | Restricted rotation (±7°) |
Combined | Hydrophobic Envelope | N/A | Increased LogP (3.42 vs. 2.17) |
The C3-methyl group’s steric profile shields the electrophilic C3 position from nucleophilic attack, reducing susceptibility to Michael addition—a common degradation pathway in unsubstituted benzofurans. This protective effect increases metabolic stability in hepatic microsome assays (t₁/₂: 143 min vs. 27 min for non-methylated analogue) [1] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7